2-Phenyl-1-(thiophen-2-yl)ethan-1-amine
Description
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine is a secondary amine featuring a phenyl group at the 2-position and a thiophene ring at the 1-position of the ethanamine backbone. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique electronic and steric properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The thiophene ring enhances π-π stacking interactions with biomolecular targets, while the phenyl group modulates lipophilicity and metabolic stability .
Properties
CAS No. |
42291-11-2 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-phenyl-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H13NS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8,11H,9,13H2 |
InChI Key |
DYPYBFJCSBLTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The medicinal applications of 2-Phenyl-1-(thiophen-2-yl)ethan-1-amine are primarily linked to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiophene rings can inhibit specific deubiquitinases, which are implicated in cancer progression. For instance, modifications of thiophene-containing compounds have shown promise in targeting the USP1/UAF1 complex, suggesting potential for anticancer therapies . The structure–activity relationship studies indicate that variations in the thiophene moiety can yield compounds with different potencies against cancer cell lines.
Antimicrobial Properties
Thienyl derivatives exhibit significant antimicrobial activities. A study demonstrated that thiophene derivatives could effectively inhibit the growth of various bacteria, highlighting their potential as therapeutic agents against infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Materials Science
The unique electronic properties of thiophene-based compounds make them suitable for applications in materials science.
Conductive Polymers
Thiophene derivatives are widely used in the synthesis of conductive polymers due to their excellent charge transport properties. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dyes and Pigments
The vibrant colors associated with thiophene derivatives make them suitable for use as dyes and pigments in various applications, from textiles to coatings. Their stability and lightfastness enhance their utility in commercial products .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized to synthesize a variety of other biologically active molecules through coupling reactions or as a precursor for more complex structures. For example, it can be transformed into Schiff bases or other nitrogen-containing heterocycles that exhibit enhanced biological activities .
Ligand Development
The compound's amine functional group allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes with potential applications in catalysis and material science .
Anticancer Compound Development
A study on a series of thiophene-based compounds demonstrated their efficacy against specific cancer cell lines, establishing a correlation between structure and activity. Modifications to the thiophene ring were found to significantly alter the anticancer potency, with some derivatives exhibiting IC50 values below 10 μM .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 7.9 | USP1/UAF1 |
| Compound B | 3.1 | Kinase Inhibition |
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various thiophene derivatives were screened against Gram-positive and Gram-negative bacteria, yielding promising results that support further development into therapeutic agents .
| Derivative | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E.coli | 15 μg/mL |
| Derivative Y | Staphylococcus aureus | 10 μg/mL |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Ethane-1-amine Derivatives
Key Observations :
- Aromatic vs. Heteroaromatic Substitution : Compounds with thiophene (e.g., this compound) exhibit enhanced electronic interactions compared to purely aromatic analogues like 2,2-diphenylethan-1-amine .
Spectral Data Comparison
Table 2: Selected $^1$H NMR Chemical Shifts (δ, ppm)
Key Observations :
- The thiophene protons in this compound resonate similarly to simpler analogues (e.g., 2-(thiophen-2-yl)ethan-1-amine), confirming minimal electronic perturbation from the phenyl group .
- Indole-containing derivatives (e.g., compound 6b) show distinct NH signals (δ ~8.30 ppm), absent in the target compound .
Key Observations :
- Thiophene-containing amines are prevalent in CNS-targeting drugs (e.g., Ulotaront) due to their ability to cross the blood-brain barrier .
- Anticancer activity is enhanced in derivatives where the thiophene is conjugated with electron-withdrawing groups (e.g., nitro in ).
Pharmacological and Physicochemical Properties
- Lipophilicity : The phenyl group increases logP compared to purely aliphatic amines (e.g., 2-(thiophen-2-yl)ethan-1-amine), enhancing membrane permeability .
- Metabolic Stability : Thiophene rings are susceptible to oxidative metabolism, whereas phenyl groups may slow degradation via cytochrome P450 enzymes .
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination offers a direct route to the target amine by reducing the imine intermediate formed from the ketone precursor, 2-phenyl-1-(thiophen-2-yl)ethanone, and ammonia. The ketone is synthesized via Friedel-Crafts acylation of thiophene with phenylacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane.
For reductive amination:
Optimization Insights:
Yield and Scalability
| Parameter | Value |
|---|---|
| Typical Yield | 75% (±3%) |
| Reaction Time | 24 hours |
| Temperature | 25°C |
| Purification Method | Column chromatography |
This method is scalable to multi-kilogram batches but requires rigorous moisture control to prevent ketone hydrolysis.
Grignard Reaction Followed by Ammonolysis
Synthetic Pathway
Adapted from the synthesis of 2-thiophene ethylamine, this method involves:
-
Grignard Reagent Formation : 2-Bromothiophene reacts with magnesium in anhydrous THF/toluene (1:1 v/v) at 40°C.
-
Electrophilic Quenching : The Grignard reagent reacts with benzaldehyde to form 2-phenyl-1-(thiophen-2-yl)ethanol.
-
Esterification : The alcohol is converted to a benzenesulfonate ester using benzenesulfonyl chloride and tetrabutylammonium chloride (2 wt%) in acetonitrile at 5°C.
-
Ammonolysis : The ester undergoes nucleophilic substitution with liquefied ammonia (0.6 MPa, 30°C) in methanol for 8 hours.
Critical Parameters:
-
Grignard Stability : THF co-solvent prevents reagent decomposition.
-
Ammonia Pressure : Subcritical conditions (0.6 MPa) minimize side reactions.
Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 62% (±5%) |
| Key Limitation | Multi-step purification |
| Industrial Feasibility | High (continuous flow compatible) |
Nitro Reduction Pathway
Methodology
This two-step approach leverages nitro-to-amine reduction:
-
Nitroalkane Synthesis : The ketone is converted to 2-phenyl-1-(thiophen-2-yl)nitroethane via Henry reaction with nitromethane and K₂CO₃ in ethanol.
-
Catalytic Hydrogenation : The nitro group is reduced using H₂ (1 atm) over Raney nickel at 50°C for 6 hours.
Advantages and Challenges
-
Yield : 68% after hydrogenation.
-
Safety : Exothermic hydrogenation necessitates precise temperature control.
Gabriel Synthesis
Procedure
-
Phthalimide Formation : The alcohol intermediate (2-phenyl-1-(thiophen-2-yl)ethanol) is converted to its tosylate, which reacts with potassium phthalimide in DMF at 80°C.
-
Hydrolysis : The phthalimide is cleaved with hydrazine hydrate in ethanol, yielding the primary amine.
Efficiency and Limitations
| Parameter | Value |
|---|---|
| Overall Yield | 58% (±4%) |
| Drawback | Hydrazine toxicity |
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Safety Concerns |
|---|---|---|---|---|
| Reductive Amination | 75% | High | $$ | Cyanide waste management |
| Grignard-Ammonolysis | 62% | Moderate | $$$ | High-pressure ammonia |
| Nitro Reduction | 68% | Low | $$ | Hydrogen flammability |
| Gabriel Synthesis | 58% | Moderate | $ | Hydrazine exposure |
Key Findings :
-
Reductive amination provides the optimal balance of yield and scalability for industrial applications.
-
The Grignard route, while lower-yielding, is advantageous for stereochemical control.
Industrial Production Considerations
Process Intensification
Q & A
Q. Table 1: Comparison of Synthetic Protocols
| Study | Reaction Time | Solvent Ratio (n-pentane:EtOAc) | Yield (%) | Reference |
|---|---|---|---|---|
| El-Hage et al. (2020) | 16 h | 10:1 | 67 | |
| Täufer et al. (2021) | 24 h | 20:1 | 43 |
How can X-ray crystallography confirm the structure of this compound, and what software tools are recommended?
Basic Research Question
X-ray crystallography is critical for unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data . Post-refinement, visualization tools like Mercury CSD 2.0 enable analysis of intermolecular interactions and packing patterns . Methodological steps include:
- Data collection : High-resolution diffraction data (≤1.0 Å) ensures accuracy.
- Refinement : SHELXL refines positional and thermal parameters iteratively.
- Validation : Check for R-factor convergence (<5%) and plausible bond lengths/angles.
What strategies resolve contradictions in stereochemical outcomes during synthesis?
Advanced Research Question
Stereochemical inconsistencies often arise from competing reaction pathways. Enamine Ltd. (2023) highlighted chiral derivatives of thiophene-containing amines, emphasizing the role of asymmetric catalysis or chiral stationary phases in chromatography . To address contradictions:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H.
- NMR analysis : NOESY or Mosher’s ester method determines absolute configuration.
- Computational modeling : DFT calculations predict energetically favored stereoisomers.
How do reaction conditions influence regioselectivity in thiophene-containing ethanamine synthesis?
Advanced Research Question
Regioselectivity is sensitive to catalyst choice and solvent polarity. For instance, El-Hage et al. (2020) observed a 61:39 ratio of regioisomers using photoredox conditions, while Täufer et al. (2021) reported 62:38 under copper catalysis . Key factors:
- Catalyst : Transition metals (e.g., Cu) favor specific coordination geometries.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature : Lower temperatures reduce kinetic competition between pathways.
What spectroscopic techniques are essential for characterizing this compound?
Basic Research Question
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks | Reference |
|---|---|---|
| 1H NMR | δ 3.7–4.0 ppm (CH2NH2) | |
| IR | 3300 cm⁻¹ (N–H stretch) |
How can computational tools predict reactivity and stability?
Advanced Research Question
Software like Mercury CSD 2.0 analyzes crystal packing and hydrogen-bonding networks , while DFT programs (e.g., Gaussian) model reaction pathways. For example:
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Stability assessment : Conformational analysis via molecular dynamics simulations.
What parameters optimize column chromatography purification?
Basic Research Question
- Solvent gradient : Start with non-polar solvents (n-pentane) and gradually introduce polarity (EtOAc) .
- Rf monitoring : Target Rf = 0.3–0.5 (e.g., n-pentane:EtOAc = 9:1) .
- Stationary phase : Silica gel (230–400 mesh) ensures high resolution.
How to troubleshoot low yields in synthesis?
Advanced Research Question
Systematic approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
